N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate is a chemical compound with the molecular formula C11H12ClFINO2 It is known for its unique structure, which includes a tert-butyl group, a chloro, fluoro, and iodo-substituted phenyl ring, and a carbamate functional group
Vorbereitungsmethoden
The synthesis of N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method includes the use of tert-butyl carbamate and 4-chloro-3-fluoro-2-iodophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at low temperatures to prevent decomposition .
Analyse Chemischer Reaktionen
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides.
Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The halogenated phenyl ring can also participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate can be compared with other carbamate derivatives such as:
tert-Butyl carbamate: Lacks the halogenated phenyl ring, making it less reactive in certain chemical reactions.
N-Boc-ethanolamine: Contains a hydroxyl group instead of the halogenated phenyl ring, leading to different reactivity and applications.
N-Boc-4-iodoaniline: Similar in having an iodine atom but differs in the overall structure and reactivity.
The unique combination of halogen atoms and the carbamate group in this compound provides distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C11H11ClFINO2- |
---|---|
Molekulargewicht |
370.56 g/mol |
IUPAC-Name |
N-tert-butyl-N-(4-chloro-3-fluoro-2-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12ClFINO2/c1-11(2,3)15(10(16)17)7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,16,17)/p-1 |
InChI-Schlüssel |
PCLYRABAASZZJG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)N(C1=C(C(=C(C=C1)Cl)F)I)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.